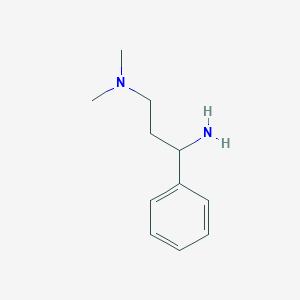

N1,N1-Dimethyl-3-phenylpropane-1,3-diamine

Description

The Significance of Diamine Scaffolds in Chemical and Biological Research

Diamine scaffolds are organic compounds containing two amine functional groups. Their importance stems from their versatility as building blocks in the synthesis of more complex molecules. In materials science, diamines are essential monomers for the production of polyamides, polyimides, and polyureas. The presence of two reactive sites allows for the formation of long polymer chains with diverse properties.

In the realm of medicinal chemistry and drug discovery, diamine scaffolds are considered "privileged structures" because they can interact with a variety of biological targets with high affinity. wipo.int The two amino groups can act as hydrogen bond donors and acceptors, crucial interactions for binding to proteins and other biological macromolecules. Furthermore, the distance and spatial arrangement between the two nitrogen atoms can be systematically varied to optimize binding to a specific target. Conformationally restricted diamines, where the flexibility of the carbon backbone is limited, are particularly attractive as they can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency. mdpi.com

Vicinal (1,2-diamines) and 1,3-diamines are prominent structural elements in many natural products and pharmaceuticals. wipo.intnih.gov They are also widely used as chiral auxiliaries and ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. wipo.int The ability to readily modify the amino groups allows for the creation of large libraries of compounds for high-throughput screening.

Contextualizing N1,N1-Dimethyl-3-phenylpropane-1,3-diamine in Contemporary Chemistry

This compound fits within the class of 1,3-diamines and possesses distinct structural features that make it a valuable tool in modern organic and medicinal chemistry. It features a phenyl group, which can engage in various non-covalent interactions such as pi-stacking, and two amino groups with different substitution patterns: a primary amine and a tertiary amine. This differential substitution allows for selective chemical modifications at either nitrogen atom, making it a versatile precursor for the synthesis of more complex molecules.

The presence of both a primary and a tertiary amine in a 1,3-relationship is a key feature that has been explored in the design of catalysts for various chemical transformations. nii.ac.jp The phenyl group also provides a lipophilic character to the molecule, which can be important for its interaction with biological targets. The chiral center at the carbon atom bearing the phenyl group and the primary amine means that this compound can exist as enantiomers, opening up possibilities for its use in asymmetric synthesis and as a chiral resolving agent.

The investigation of analogues of this compound in the development of therapeutic agents, for instance, as anti-trypanosomal agents, highlights its relevance in medicinal chemistry. nih.gov The core structure of this diamine serves as a scaffold that can be elaborated upon to create new chemical entities with desired biological activities.

Propriétés

IUPAC Name |

N',N'-dimethyl-1-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZKVKCMQAORSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649471 | |

| Record name | N~3~,N~3~-Dimethyl-1-phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-86-9 | |

| Record name | N~3~,N~3~-Dimethyl-1-phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of N1,n1 Dimethyl 3 Phenylpropane 1,3 Diamine

The fundamental properties of a chemical compound are crucial for its application in research and synthesis. The following table summarizes the key physicochemical properties of N1,N1-Dimethyl-3-phenylpropane-1,3-diamine.

| Property | Value | Source |

|---|---|---|

| CAS Number | 942-86-9 | mdpi.com |

| Molecular Formula | C₁₁H₁₈N₂ | mdpi.com |

| Molecular Weight | 178.27 g/mol | mdpi.com |

Synthesis and Characterization

While specific, detailed research focused solely on the synthesis of N1,N1-Dimethyl-3-phenylpropane-1,3-diamine is not extensively reported in publicly available literature, its synthesis can be inferred from established organic chemistry methods and from studies on analogous compounds.

A plausible and commonly employed synthetic route would involve the reductive amination of a suitable ketone precursor. For instance, 3-amino-1-phenylpropan-1-one (B184242) could be reacted with dimethylamine (B145610) under reducing conditions (e.g., using a reducing agent like sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation) to yield the target molecule.

A relevant example of a synthetic strategy involving a similar diamine scaffold is found in the synthesis of analogues of the natural product convolutamine I, which has shown anti-trypanosomal activity. In this research, a related diamine, N¹,N¹-dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, was synthesized. nih.gov The synthesis involved the reductive amination of an appropriate aldehyde with N,N-dimethyl-1,3-propanediamine. This approach highlights a general strategy that could be adapted for the synthesis of this compound.

Characterization of the compound would typically involve a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be used to confirm the connectivity of the atoms and the presence of the phenyl, dimethylamino, and propyl groups. Mass spectrometry would be employed to determine the molecular weight and confirm the molecular formula. Infrared (IR) spectroscopy would show characteristic absorptions for the N-H and C-N bonds.

Medicinal Chemistry and Biological Activity of N1,n1 Dimethyl 3 Phenylpropane 1,3 Diamine

Exploration of Biological Activity Profiles of N1,N1-Dimethyl-3-phenylpropane-1,3-diamine Analogues

Analogues of this compound have been investigated for a range of biological activities, revealing their potential to modulate key enzymes and receptors, and influence cellular pathways.

Derivatives of the closely related 3-phenylpropane-1,2-diamine (B1211460) scaffold have been identified as inhibitors of aminopeptidase (B13392206) N (APN/CD13), a zinc-dependent metalloprotease that plays a significant role in tumor invasion and metastasis. nih.govresearchgate.net A series of tripeptide analogues incorporating the 3-phenylpropane-1,2-diamine core were synthesized and evaluated for their ability to inhibit APN. researchgate.net This research demonstrated that modifications to this scaffold could lead to potent and selective inhibitors. For instance, compound 12i from one study exhibited an IC₅₀ value of 15.5 ± 1.2 μM against APN. nih.gov Further optimization of this scaffold led to the development of compounds with even greater potency. researchgate.net

In a different therapeutic area, analogues of convolutamine I, which feature a substituted phenylethyl group attached to a diamine, have shown activity against Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis. researchgate.netnih.gov The lead compound, N1,N1-Dimethyl-N3-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, emerged from a structure-activity relationship study aimed at improving the physicochemical properties of the natural product convolutamine I. researchgate.netnih.gov

The table below summarizes the inhibitory activity of selected 3-phenylpropane-1,2-diamine derivatives against Aminopeptidase N (APN).

| Compound | Structure | IC₅₀ (µM) for APN Inhibition |

| 12i | 3-phenylpropane-1,2-diamine derivative | 15.5 ± 1.2 |

| A6 | Tripeptide analogue with 3-phenylpropane-1,2-diamine scaffold | 8.8 ± 1.3 |

| B6 | Tripeptide analogue with 3-phenylpropane-1,2-diamine scaffold | 8.6 ± 1.1 |

| Data sourced from nih.govresearchgate.net |

While specific receptor binding data for this compound is not extensively documented in the public domain, the broader class of phenyl- and aryl-containing diamine structures are known to interact with various receptors. For example, certain arylpiperazine derivatives, which can be considered structurally related, have been shown to possess high affinity for serotonin (B10506) 1A (5-HT1A) receptors. researchgate.net One study reported Ki values of 5.8 nM and 7.7 nM for two such analogues, indicating potent binding. researchgate.net Although these compounds have a more complex structure, this suggests that the phenylpropane-diamine scaffold could be a valuable pharmacophore for targeting G-protein coupled receptors. Conformationally restricted analogues of chlorpromazine, where the dimethylaminopropyl side chain is fixed, have been synthesized to study their interaction with dopamine (B1211576) receptors. nih.gov These studies underscore the importance of the spatial arrangement of the amine and aromatic groups for receptor interaction.

The biological activity of these compounds is a direct consequence of their ability to modulate cellular pathways. For instance, the inhibition of aminopeptidase N by 3-phenylpropane-1,2-diamine derivatives can disrupt processes such as tumor cell proliferation, attachment, angiogenesis, and invasion, all of which are critical for cancer progression. researchgate.net In the context of antiparasitic activity, the analogues of convolutamine I exert their effect by targeting essential pathways within Trypanosoma brucei brucei. researchgate.netnih.gov Furthermore, some 3-amino-N-phenyl-1H-indazole-1-carboxamides, which contain a related structural motif, have been shown to induce a G0-G1 phase cell cycle arrest in cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, these studies have provided valuable insights into the chemical features that govern their biological activity.

A notable SAR study was conducted on analogues of the natural product convolutamine I, which led to the identification of N1,N1-Dimethyl-N3-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine as a promising antitrypanosomal agent. researchgate.netnih.gov The parent natural product, convolutamine I, contains three bromine atoms, contributing to a high molecular weight. The SAR study aimed to create analogues with improved physicochemical properties, such as lower molecular weight and lipophilicity (log P), while maintaining or improving potency. By replacing the tribrominated and methoxylated phenyl ring with various substituted phenyl groups, researchers were able to achieve this goal. The trifluoromethyl substituent at the meta position of the phenyl ring was found to be particularly effective, resulting in a compound with a slight two-fold improvement in potency against Trypanosoma brucei brucei and more favorable drug-like properties. researchgate.netnih.gov

In the series of 3-phenylpropane-1,2-diamine inhibitors of aminopeptidase N, the nature of the substituents on the amino groups and the phenyl ring significantly influences their inhibitory activity. nih.govresearchgate.net

The table below presents the antitrypanosomal activity of selected convolutamine I analogues.

| Compound | R Group on Phenethyl Moiety | IC₅₀ (µM) vs. T. b. brucei |

| Convolutamine I | 2,4,6-tribromo-3-methoxy | 0.9 |

| Analogue 1 | 3-CF₃ | 0.4 |

| Analogue 2 | 4-Cl | 0.8 |

| Analogue 3 | H | 1.6 |

| Data sourced from researchgate.netnih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Utilizing this compound Scaffolds

The this compound core structure, and the broader phenylpropane-diamine scaffold, serve as valuable starting points in ligand-based drug design. This approach focuses on identifying and optimizing molecules that bind to a biological target by using the structure of known active compounds.

In the development of treatments for Human African Trypanosomiasis (HAT), researchers utilized a ligand-based strategy starting from the natural product convolutamine I, which possesses anti-trypanosomal activity. nih.gov A structure-activity relationship (SAR) study on analogues led to the synthesis of derivatives built upon a diamine scaffold, including N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine. nih.govresearchgate.net This process aimed to create compounds with improved physicochemical properties, such as lower molecular weight and lipophilicity (log P), while maintaining or improving biological potency. nih.gov The resulting derivatives represent a new lead series developed through systematic modification of the initial chemical structure.

Similarly, the 3-phenylpropane-1,2-diamine scaffold (an isomer of the target compound) has been employed to develop a novel class of inhibitors for aminopeptidase N (APN), a key enzyme in tumor invasion and metastasis. nih.gov By using this scaffold as a foundation, researchers designed and synthesized derivatives with potent and selective inhibitory activity against APN. nih.gov This demonstrates the utility of the phenylpropane-diamine framework in generating pharmacophore models for the design of new therapeutic agents.

This compound in Lead Identification and Drug Discovery

The this compound structure is a key component within a class of molecules that have been successfully used for lead identification in drug discovery programs. While the parent compound itself is a building block, its derivatives have been identified as promising lead compounds for various therapeutic applications. nih.govnih.govnih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties. The phenylpropane-diamine scaffold has proven effective in generating such leads for conditions ranging from parasitic diseases to cancer. nih.govnih.gov

Identification of this compound as a Novel Lead Compound

A derivative of the core structure, N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine , was identified as a new lead compound for the potential treatment of Human African Trypanosomiasis. nih.gov This identification emerged from a study that synthesized analogues of the natural product convolutamine I. nih.govresearchgate.net The goal was to simplify the natural product's structure and improve its drug-like properties. The resulting derivative maintained potency against Trypanosoma brucei brucei with the benefit of a lower molecular weight and reduced lipophilicity, making it a more attractive candidate for further development. nih.gov

In a separate line of research, compounds based on the isomeric 3-phenylpropane-1,2-diamine scaffold were identified as a novel class of inhibitors for aminopeptidase N (APN). nih.gov The most promising of these derivatives, compound 12i from the study, exhibited potent and selective inhibitory activity, establishing it as a lead for the development of anti-cancer agents targeting tumor invasion. nih.gov

| Lead Compound | Scaffold | Therapeutic Area | Key Finding |

|---|---|---|---|

| N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine | This compound | Human African Trypanosomiasis | Identified as a new lead with improved physicochemical properties over the natural product inspiration. nih.gov |

| Compound 12i (a 3-phenylpropane-1,2-diamine derivative) | 3-phenylpropane-1,2-diamine | Oncology | Showed potent and selective inhibitory activity against aminopeptidase N (APN). nih.gov |

Evaluation of Therapeutic Potential in Specific Disease Models

The therapeutic potential of these lead compounds has been evaluated in relevant disease models.

The anti-parasitic activity of N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine was confirmed in studies against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. nih.gov The compound demonstrated a slight two-fold improvement in potency compared to the parent natural product while having more favorable physicochemical properties for drug development. nih.gov

Derivatives of the isomeric 3-phenylpropane-1,2-diamine scaffold were evaluated for their ability to inhibit aminopeptidase N (APN). nih.gov Compound 12i from this series showed an IC₅₀ value of 15.5 ± 1.2 μM, indicating significant inhibitory activity against the enzyme, which is crucial for tumor cell invasion and metastasis. nih.gov

Another set of derivatives, the N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines , were assessed for their activity in CHO cells expressing the rat calcium-sensing receptor (CaSR). nih.gov The most active compounds in this series produced a strong response, demonstrating their potential as calcimimetics, which are compounds that mimic the effect of calcium on tissues or organs. nih.gov

| Compound/Series | Disease Model/Target | Finding |

|---|---|---|

| N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine | Trypanosoma brucei brucei | Demonstrated potent anti-trypanosomal activity. nih.gov |

| 3-phenylpropane-1,2-diamine derivative (12i) | Aminopeptidase N (APN) enzyme inhibition | Exhibited an IC₅₀ of 15.5 ± 1.2 μM, highlighting its potential to inhibit tumor invasion. nih.gov |

| N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines | CHO cells expressing Calcium-Sensing Receptor (CaSR) | Acted as potent calcimimetics, stimulating inositol (B14025) phosphate (B84403) production. nih.gov |

Mechanisms of Action in Biological Systems

The mechanisms of action for lead compounds derived from phenylpropane-diamine scaffolds vary depending on their specific structure and the therapeutic target.

For derivatives based on the 3-phenylpropane-1,2-diamine scaffold, a primary mechanism of action is the inhibition of specific enzymes. nih.gov In the context of cancer, these compounds act as inhibitors of aminopeptidase N (APN), a cell-surface peptidase. nih.gov By blocking the action of APN, these molecules can interfere with processes like tumor invasion and metastasis. nih.gov

In a different biological system, derivatives such as N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines function as allosteric modulators of the calcium-sensing receptor (CaSR). nih.gov Their calcimimetic activity is due to a specific interaction with the CaSR, which allows them to enhance the receptor's sensitivity to calcium. nih.gov This modulation of receptor activity is the basis for their therapeutic potential.

The general mechanism for related diamine compounds involves their ability to act as ligands that bind to specific sites on proteins, such as enzymes and receptors, thereby altering their activity and influencing cellular and biochemical pathways.

Molecular Modeling and Docking Studies of this compound and its Complexes.samipubco.comresearchgate.net

Molecular modeling and docking are pivotal in predicting how a ligand such as this compound might interact with a biological target, typically a protein. These simulations provide a static picture of the binding event, highlighting key interactions that contribute to the stability of the ligand-protein complex.

While specific docking studies on this compound are not extensively documented in dedicated publications, research on closely related analogues provides valuable insights. For instance, a study on a copper complex of a Schiff base derived from N,N-dimethyl-1,3-diaminopropane, namely N,N-dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamine, investigated its interaction with the topoisomerase II crystal structure (PDB ID: 4FM9). samipubco.comresearchgate.net This study is relevant as the core propane-1,3-diamine structure is a key component. The docking results for this complex revealed a significant affinity for the binding site of the enzyme. samipubco.com

The interactions for such complexes are typically characterized by a combination of forces. The docking of the copper complex (CDPMPD) into the topoisomerase II binding site demonstrated key interactions that stabilize the complex. samipubco.com Although this involves a larger, more complex molecule, the underlying diamine fragment plays a crucial role in positioning the molecule within the active site. Studies on other diamine derivatives have shown that the nitrogen atoms are often key interaction points, capable of forming hydrogen bonds with amino acid residues in the protein's binding pocket. nih.gov

Table 1: Predicted Interactions for a Related Diamine Complex with Topoisomerase II Data derived from studies on analogous compounds.

| Interaction Type | Interacting Ligand Atoms | Protein Residues Involved | Significance |

|---|---|---|---|

| Hydrogen Bonding | Amine/Imine Nitrogen | Aspartate, Glutamate | Key for anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Phenyl/Alkyl Groups | Leucine, Valine, Alanine | Contributes to binding affinity and specificity. |

| Coordination Bond | Nitrogen atoms, Copper ion | (Not specified) | Specific to the metal complex, significantly enhances binding. samipubco.com |

The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction between the ligand and its target. For the copper complex of the related N,N-dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamine, molecular docking revealed a significant affinity toward the binding site of topoisomerase II. samipubco.com In broader molecular docking studies, the binding energy is a critical parameter for predicting a compound's potential as a drug candidate. For example, in a study of different designed compounds, a more negative binding energy indicated a stronger binding affinity and higher potential. ugm.ac.id

Molecular selectivity is determined by how well the ligand fits into the binding site of the target protein compared to other proteins. This is influenced by the shape, size, and electronic properties of both the ligand and the binding pocket. The phenyl group and the dimethylated amine of this compound provide specific steric and electronic features that would influence its selectivity for particular protein targets.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), allow for a detailed examination of a molecule's conformational possibilities and electronic properties.

The flexibility of the propane (B168953) backbone in this compound allows it to adopt multiple conformations. Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. Studies on similar molecules, such as 1,3-dimethyl-3-phenyl-1,3-azasilinane, have utilized low-temperature NMR spectroscopy and quantum chemical calculations to map out these energy landscapes. researchgate.net For such molecules, chair-like conformations are often the most stable, with substituents occupying either axial or equatorial positions. researchgate.net A similar analysis for this compound would likely reveal a complex potential energy surface with several low-energy conformers, the relative populations of which would be determined by the energetic favorability of the positions of the phenyl and dimethylamino groups. Research on the 2,2-dimethylpropane-1,3-diaminium cation also highlights the importance of N–H∙∙∙Cl hydrogen bonds in stabilizing specific conformations in the solid state. researchgate.netmdpi.com

Table 2: Representative Conformational Data for Analogous Structures Based on findings from related phenyl- and diamine-containing compounds.

| Conformer Type | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| Chair (Phenyl Equatorial) | ~60°, ~180° | 0.0 (Global Minimum) | Bulky phenyl group in a less sterically hindered position. researchgate.net |

| Chair (Phenyl Axial) | ~60°, ~60° | ~2-4 | Higher energy due to steric strain. researchgate.net |

| Twist-Boat | Variable | >5 | Transition state between chair forms. |

The electronic structure of a molecule is key to its reactivity. Quantum chemical calculations are used to determine various electronic descriptors. A critical parameter is the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap. A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive. samipubco.comresearchgate.net For the related copper complex, DFT studies predicted a HOMO-LUMO gap that signifies the complex is susceptible to chemical reactions. samipubco.com

Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP for this compound would show negative potential (electron-rich regions) around the two nitrogen atoms, indicating these are likely sites for electrophilic attack or hydrogen bond donation. The phenyl ring would represent a region of variable potential, capable of participating in π-π stacking and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues.mdpi.com

A notable example is the SAR study of analogues of the natural product convolutamine I, which has anti-trypanosomal activity. nih.gov Researchers synthesized analogues, including compounds with a propane-1,3-diamine scaffold, to improve physicochemical properties. The study led to the identification of N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine as a lead compound. This analogue shares the core N1,N1-dimethylpropane-1,3-diamine structure. The research demonstrated that by making specific structural modifications—such as replacing bromine atoms with a trifluoromethyl group and altering the substitution pattern on the phenyl ring—it was possible to maintain or slightly improve biological potency while significantly lowering molecular weight and lipophilicity (log P), which are desirable drug-like properties. nih.gov

Development and Validation of Predictive Models for Biological Activity

A cornerstone of modern drug design is the development of predictive models, most notably through Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfarmaciajournal.com These models are invaluable for predicting the activity of novel molecules before they are synthesized, thereby saving significant time and resources. researchgate.net

The general process for developing a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled.

Descriptor Calculation: A wide array of molecular descriptors, which quantify various aspects of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Random Forest and Support Vector Machines, are used to create an equation that links the descriptors to the biological activity. researchgate.net

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to analogs like 3-phenylpropane-1,2-diamine derivatives to explore their potential as inhibitors of targets like aminopeptidase N (APN). researchgate.netnih.gov These methods generate 3D contour maps that visualize the spatial regions where modifications to the molecule would likely enhance or diminish its activity.

Table 1: Key Statistical Parameters in a Hypothetical 3D-QSAR Model for Phenylpropane Diamine Analogs

| Parameter | Value | Description |

| q² | 0.664 | A measure of the internal predictive ability of the model (cross-validated correlation coefficient). A value > 0.5 is generally considered good. nih.gov |

| r² | 0.995 | The coefficient of determination, indicating how well the model fits the training set data. A value close to 1.0 suggests a strong correlation. nih.gov |

| F-value | 149.222 | The F-statistic from the analysis of variance, indicating the statistical significance of the model. nih.gov |

| Standard Error of Estimate (SEE) | 0.094 | A measure of the absolute error of the model in the units of the biological activity. Lower values indicate a better model. nih.gov |

| Optimal Number of Components (N) | 10 | The number of principal components used to generate the best-performing model. nih.gov |

This table is illustrative and based on typical values reported in 3D-QSAR studies of analogous compounds. researchgate.netnih.gov

Such validated models can then be used to screen virtual libraries of related compounds, prioritizing those with the highest predicted biological activity for synthesis and further experimental testing. nih.gov

Identification of Key Structural Features Driving Activity and Selectivity

Beyond prediction, computational models are instrumental in identifying the specific structural features of a molecule that are critical for its biological function. Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. researchgate.netnih.gov

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This allows researchers to visualize the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For a compound like this compound, docking could reveal how the phenyl group, the diamine chain, and the N,N-dimethyl moiety fit into the active site of a target protein.

Studies on analogous 3-phenylpropane-1,2-diamine inhibitors of aminopeptidase N have shown that an aryl hydrophobic function, along with a group capable of binding to a key metal ion (like zinc in metalloproteinases), are crucial for high potency. researchgate.net Docking studies can elucidate the precise orientation of the phenyl ring within a hydrophobic pocket of the enzyme and the coordination of the amine groups with the metal ion.

Molecular Dynamics (MD) Simulations MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. nih.gov This can be particularly important for flexible molecules like phenylpropane diamines. MD can confirm the stability of the binding pose predicted by docking and highlight the most persistent interactions, which are often the most important for activity.

Structure-Activity Relationship (SAR) Insights By combining the information from QSAR, docking, and MD simulations, a detailed structure-activity relationship can be established. For the phenylpropane diamine scaffold, computational studies on related molecules have highlighted several key features:

The Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric fit of the ring within the receptor's binding pocket.

The Propane Linker: The length and conformational flexibility of the three-carbon chain are often critical for optimally positioning the key interacting groups (the phenyl ring and the diamines).

The Amine Groups: The basicity, position, and substitution pattern of the amine groups are crucial. One amine may be involved in a key salt bridge or hydrogen bond interaction, while the other may contribute to solubility or secondary interactions. In this compound, the dimethylation of one amine group significantly alters its steric and electronic properties compared to a primary amine, which would undoubtedly influence its binding characteristics.

Table 2: Summary of Key Structural Features and Their Putative Roles in Biological Activity for Phenylpropane Diamine Analogs

| Structural Feature | Putative Role in Biological Activity | Relevant Computational Technique |

| Phenyl Group | Hydrophobic interactions with the target protein; scaffold for substituent modifications. | Molecular Docking, 3D-QSAR |

| Propane Linker | Provides optimal spacing and orientation for key functional groups. | Conformational Analysis, Molecular Dynamics |

| N1-Dimethylamine | Steric influence on binding; potential for hydrogen bond acceptance; alters basicity. | Molecular Docking, 3D-QSAR |

| N3-Amine | Key hydrogen bonding (donor and acceptor); potential for ionic interactions. | Molecular Docking, MD Simulations |

These computational approaches provide a powerful framework for understanding the molecular basis of the biological activity of compounds like this compound. By leveraging these in silico tools, medicinal chemists can engage in rational drug design, leading to the development of more potent and selective therapeutic agents. wiley.com

Compound Nomenclature

Development of Novel Synthetic Routes for N1,N1-Dimethyl-3-phenylpropane-1,3-diamine

The creation of this compound can be approached through several synthetic blueprints. These routes are designed to efficiently build the molecule's characteristic 1,3-diamine structure, which is a common motif in various biologically active compounds and synthetic building blocks. mdpi.com Plausible strategies often commence with commercially available phenyl-containing precursors, onto which the diamine functionality is installed.

Strategies for Carbon-Nitrogen Bond Formation in the Propane-1,3-diamine Backbone

The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of the diamine backbone. Key strategies include the reduction of nitrogen-containing functional groups and condensation reactions.

One of the most prevalent industrial methods for creating a 1,3-diamine backbone involves a two-step process starting from an α,β-unsaturated nitrile, such as acrylonitrile. google.comcetjournal.it This method can be adapted by starting with a phenyl-substituted analogue. A primary pathway involves the Michael addition of dimethylamine (B145610) to cinnamonitrile (B126248) (3-phenylacrylonitrile). The resulting adduct, a β-aminonitrile, undergoes catalytic hydrogenation to yield the final diamine. The reduction of the nitrile group to a primary amine is typically achieved using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. google.comresearchgate.net

Another powerful strategy is reductive amination . This can begin with a phenyl-substituted β-keto compound. For instance, benzoylacetone (B1666692) could be subjected to reductive amination with dimethylamine to form an initial enamine or iminium ion, followed by reduction to yield an amino ketone. A subsequent reductive amination step at the ketone carbonyl with ammonia (B1221849) would complete the diamine structure. A more direct route involves the reductive amination of a suitable keto-amine precursor. Reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are favored as they are mild and selective, capable of reducing the iminium ion intermediate without affecting the carbonyl group. youtube.com

The Mannich reaction provides a classic and versatile method for C-N bond formation in this context. wikipedia.orgbyjus.com It is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a secondary amine (dimethylamine), and a compound with an acidic proton, such as a ketone. organic-chemistry.orgchemistrysteps.com Reacting acetophenone (B1666503) (a phenyl ketone) with formaldehyde (B43269) and dimethylamine hydrochloride generates a β-amino ketone known as a Mannich base. youtube.com Subsequent transformation of the ketone group into an amine, for example, via oxime formation followed by reduction, would yield the target this compound.

Introduction and Functionalization of the Phenyl Substituent

The introduction of the phenyl group is typically accomplished by using a phenyl-containing starting material, ensuring its incorporation from the outset.

Route A: Synthesis from Phenyl-Containing Precursors

This is the most common approach. Starting materials like benzaldehyde (B42025), acetophenone, or 3-phenylpropionitrile (B121915) serve as the foundation upon which the diamine structure is built. nih.govgoogle.com

From Benzaldehyde: Condensation of benzaldehyde with malonic acid and ammonium (B1175870) acetate (B1210297) can produce 3-amino-3-phenylpropionic acid. google.com This intermediate can then be subjected to a series of steps including N-methylation, reduction of the carboxylic acid, and further functional group manipulations to arrive at the target diamine.

From 3-Phenylpropionitrile (PPN): Heterogeneous catalytic hydrogenation of PPN over a palladium catalyst can yield 3-phenylpropylamine (B116678) (PPA). nih.govresearchgate.netacs.org While this provides the basic carbon-phenyl skeleton, subsequent steps would be required to introduce the N1,N1-dimethyl and the C3-amino groups, which can be complex.

Via Mannich Reaction: As previously mentioned, using acetophenone as the starting ketone in a Mannich reaction directly incorporates the phenyl group at the desired position (C3) of the propane (B168953) chain. youtube.com

The table below summarizes plausible starting materials and key transformations.

| Starting Material | Key Intermediate(s) | Key Reaction(s) |

| Acetophenone | 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Base) | Mannich Reaction, Oximation, Reduction |

| Benzaldehyde | 3-Amino-3-phenylpropionic acid | Knoevenagel Condensation, Reduction, N-Methylation |

| Cinnamonitrile | 3-(Dimethylamino)-3-phenylpropanenitrile | Michael Addition, Nitrile Reduction |

This table presents potential synthetic pathways based on established chemical reactions.

Regioselective and Stereoselective Approaches to this compound Synthesis

Regioselectivity refers to the control over which nitrogen atom is dimethylated. In syntheses that utilize dimethylamine as a reagent from the start, such as the Michael addition to cinnamonitrile or the Mannich reaction, the N1,N1-dimethyl configuration is installed directly and with complete regioselectivity. If the synthesis were to start from 3-phenylpropane-1,3-diamine, achieving selective dimethylation at the N1 position while leaving the N3 position as a primary amine would be challenging and would likely require the use of protecting groups.

Stereoselectivity is crucial as the C3 carbon, bonded to both the phenyl group and the primary amine, is a chiral center. Achieving an enantiomerically pure product requires an asymmetric synthesis.

Asymmetric Mannich Reactions: The use of chiral organocatalysts, such as proline derivatives, can facilitate highly enantioselective three-component Mannich reactions, yielding a chiral β-amino ketone intermediate with high optical purity. organic-chemistry.org

Asymmetric Hydrogenation: If the synthesis proceeds through an intermediate with a C=N bond (imine) or C=C bond at a strategic position, asymmetric hydrogenation using chiral metal catalysts (e.g., based on Rhodium or Ruthenium with chiral ligands) can be employed to set the stereocenter.

Chemical Transformations and Derivatization of the this compound Core

The presence of two different amine groups and an aromatic ring allows for a wide range of chemical modifications to the core structure.

Amination and Alkylation Reactions on the Diamine Moiety

The reactivity of the two amine groups differs significantly. The N1 amine is a tertiary amine, while the N3 amine is a primary amine.

Reactions at the Primary Amine (N3): The primary amine is nucleophilic and can undergo a variety of standard transformations.

N-Alkylation: It can be further alkylated using alkyl halides to produce a secondary or tertiary amine.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction can introduce more complex substituents.

N-Acylation: Treatment with acyl chlorides or anhydrides will readily form an amide derivative.

Eschweiler-Clarke Reaction: For exhaustive methylation, the primary amine can be converted to a dimethylamino group using formaldehyde and formic acid, resulting in a symmetrical tetramethyl-substituted diamine. youtube.com

Reactions at the Tertiary Amine (N1): The tertiary amine is less nucleophilic but can react with strong electrophiles.

Quaternization: Reaction with an alkyl halide, such as methyl iodide, can lead to the formation of a quaternary ammonium salt.

The table below outlines potential derivatization reactions on the diamine moiety.

| Reagent | Site of Reaction | Product Type |

| Methyl Iodide (1 eq.) | N3 (Primary Amine) | Secondary Amine |

| Acetyl Chloride | N3 (Primary Amine) | Amide |

| Benzaldehyde, then NaBH4 | N3 (Primary Amine) | Secondary Amine (N-benzyl) |

| Methyl Iodide (excess) | N1 and N3 | Quaternary Ammonium Salt(s) |

This table illustrates potential reactions for derivatization.

Modifications of the Phenyl Ring for Functionalization

The phenyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing alkyl-diamine substituent on the ring is generally activating and ortho-, para-directing.

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the ortho and para positions of the phenyl ring.

Halogenation: Reaction with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3) would result in bromination or chlorination, again primarily at the ortho and para positions.

Friedel-Crafts Reactions: Acylation or alkylation using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl3) can introduce acyl or alkyl groups onto the ring. Steric hindrance from the propane-diamine chain might favor substitution at the para position.

These modifications can be used to tune the electronic and steric properties of the molecule or to provide a handle for further chemical transformations, such as cross-coupling reactions on a halogenated derivative.

Elucidation of Reaction Mechanisms for this compound Transformations

The synthesis of this compound can be achieved through a multi-step process involving well-established reaction mechanisms. A plausible and efficient synthetic route commences with a Mannich reaction to form a key β-aminoketone intermediate, which is subsequently converted to the target diamine via reductive amination. The elucidation of the mechanisms governing these transformations is critical for understanding reaction kinetics, optimizing conditions, and minimizing by-product formation.

Mannich Reaction for the Synthesis of 3-(dimethylamino)-1-phenylpropan-1-one

The initial step in the synthesis is the Mannich reaction, a three-component condensation involving acetophenone, formaldehyde, and dimethylamine hydrochloride. adichemistry.com This reaction leads to the formation of the β-aminoketone, 3-(dimethylamino)-1-phenylpropan-1-one, which serves as a crucial precursor to the final product. rsc.org

The mechanism of the Mannich reaction proceeds in two main stages:

Formation of the Eschenmoser Salt Analogue (Iminium Ion): In the acidic medium provided by dimethylamine hydrochloride, formaldehyde reacts with dimethylamine to form a highly electrophilic iminium ion, specifically the N,N-dimethylmethyleneammonium ion. adichemistry.comwikipedia.org This occurs through the nucleophilic addition of the secondary amine to the carbonyl carbon of formaldehyde, followed by dehydration. wikipedia.org

Electrophilic Attack by the Enol of Acetophenone: Acetophenone, under acidic conditions, exists in equilibrium with its enol tautomer. The electron-rich enol form then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. adichemistry.comwikipedia.org This step results in the formation of a new carbon-carbon bond and, after deprotonation, yields the Mannich base, 3-(dimethylamino)-1-phenylpropan-1-one.

A summary of the reactants and the resulting intermediate is presented in the table below.

| Reactant | Role | Intermediate |

| Acetophenone | Enolizable ketone (Nucleophile precursor) | 3-(dimethylamino)-1-phenylpropan-1-one |

| Formaldehyde | Carbonyl source for iminium ion formation | |

| Dimethylamine Hydrochloride | Secondary amine source and acid catalyst |

Reductive Amination of 3-(dimethylamino)-1-phenylpropan-1-one

The second critical transformation is the conversion of the ketone functionality in the Mannich base to a primary amine, yielding the target this compound. This is typically achieved through reductive amination. wikipedia.orgmasterorganicchemistry.com

The mechanism of reductive amination involves two key steps:

Imine Formation: The carbonyl group of 3-(dimethylamino)-1-phenylpropan-1-one reacts with an amine source, such as ammonia or a protected form, to form an intermediate imine. This reaction is an equilibrium process and is driven forward by the removal of water. wikipedia.org The nucleophilic amine attacks the carbonyl carbon, leading to a hemiaminal intermediate which then dehydrates to form the imine.

Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond to form the amine. This reduction can be accomplished using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which are selective for the imine over the ketone, allowing for a one-pot reaction. masterorganicchemistry.comrsc.org Catalytic hydrogenation over a metal catalyst like Raney Nickel is also a viable method. google.com

3-(dimethylamino)-1-phenylpropan-1-one → this compound

The table below outlines the key components in this reductive amination step.

| Reactant/Reagent | Role | Product |

| 3-(dimethylamino)-1-phenylpropan-1-one | Ketone precursor | This compound |

| Ammonia (or equivalent) | Amine source for imine formation | |

| Reducing Agent (e.g., NaBH₄) | Reduces the imine intermediate |

An alternative, though less common, pathway could involve a nitro-Mannich (aza-Henry) reaction where a nitroalkane is used as the nucleophile. wikipedia.org The resulting β-nitroamine can then be reduced to the corresponding diamine. For instance, the reaction of an imine formed from benzaldehyde and dimethylamine with nitromethane (B149229) would yield a β-nitroamine, which upon reduction of the nitro group would furnish the target diamine. wikipedia.orgnih.gov

N¹,N¹-Dimethyl-3-phenylpropane-1,3-diamine as a Ligand in Asymmetric Catalysis

The structural motif of N¹,N¹-Dimethyl-3-phenylpropane-1,3-diamine, featuring a chiral center and two distinct amine functionalities, makes it an attractive candidate for a chiral ligand in asymmetric catalysis. The strategic placement of a phenyl group and the differential substitution on the nitrogen atoms allow for fine-tuning of steric and electronic properties.

Another strategy for accessing chiral diamines is through the sequential application of transition metal-catalyzed reactions. For example, palladium-catalyzed asymmetric allylic amination can be used to introduce the first nitrogen functionality enantioselectively, followed by a rhodium-catalyzed aziridination of the resulting alkene to install the second nitrogen atom, leading to polyfunctionalized diamine structures. nih.gov The synthesis of analogues of N¹,N¹-Dimethyl-3-phenylpropane-1,3-diamine can also be achieved through reductive amination. For example, the synthesis of convolutamine I, a complex 1,3-diamine, involved the reductive amination of 2,4,6-tribromo-3-methoxybenzaldehyde (B14070874) with N¹,N¹-dimethylpropane-1,3-diamine. researchgate.net

Chiral 1,3-diamine ligands have demonstrated significant potential in a variety of metal-catalyzed asymmetric reactions. Their ability to form stable chelate complexes with metal centers is crucial for inducing high levels of enantioselectivity. Analogues of N¹,N¹-Dimethyl-3-phenylpropane-1,3-diamine have been employed as ligands in copper- and palladium-catalyzed reactions, showcasing their versatility. chemrxiv.org

In the realm of palladium-catalyzed asymmetric allylic amination, chiral 1,3-diamine ligands can effectively control the stereochemical outcome of the reaction. The reaction of various allylic carbonates with sulfamate (B1201201) nucleophiles in the presence of a palladium catalyst and a chiral 1,3-diamine ligand can afford the corresponding allylic amines in high yields and enantiomeric excesses. nih.gov

The following table summarizes the performance of a chiral 1,3-diamine ligand in a palladium-catalyzed asymmetric allylic amination reaction.

| Entry | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | L1 | THF | 85 | 88 |

| 2 | L1 | Toluene | 82 | 86 |

| 3 | L2 | THF | 90 | >95 |

| 4 | L2 | Dioxane | 88 | 94 |

Data sourced from studies on analogous 1,3-diamine systems. nih.gov

The efficacy of chiral 1,3-diamine ligands in asymmetric catalysis stems from the well-defined three-dimensional structure of the metal-ligand complex. In palladium-catalyzed allylic amination, the 1,3-diamine ligand coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. The steric and electronic properties of the substituents on the diamine backbone and the nitrogen atoms play a crucial role in modulating the reactivity and enantioselectivity of the catalyst.

Computational studies on related systems, such as sparteine-based ligands, have provided insights into the mechanism of enantioselection. The conformation of the six-membered ring formed upon chelation of the 1,3-diamine to the metal center is critical in determining the disposition of the substituents, which in turn influences the approach of the substrate. mdpi.com

Organocatalytic Roles of N¹,N¹-Dimethyl-3-phenylpropane-1,3-diamine Derivatives

Derivatives of N¹,N¹-Dimethyl-3-phenylpropane-1,3-diamine that possess both a primary and a tertiary amine group can function as potent organocatalysts. This bifunctional nature allows for the simultaneous activation of both the nucleophile and the electrophile in a catalytic cycle.

The cooperative action of the primary and tertiary amine groups is a key feature of 1,3-diamine-derived organocatalysts. In the asymmetric Mannich reaction of ketones with imines, the primary amine of the catalyst reacts with the ketone to form a nucleophilic enamine intermediate. Concurrently, the tertiary amine can interact with an acid co-catalyst to form a chiral Brønsted acid, which activates the electrophilic imine. This dual activation strategy within a single catalyst molecule leads to highly organized transition states and, consequently, high levels of stereocontrol. nii.ac.jpnih.gov

The proposed catalytic cycle for the Mannich reaction catalyzed by a 1,3-diamine derivative involves the formation of the enamine, followed by the enantioselective addition to the protonated imine. The resulting intermediate is then hydrolyzed to release the product and regenerate the catalyst. nii.ac.jp

The application of chiral 1,3-diamine derivatives as organocatalysts has been successfully demonstrated in the enantioselective Mannich reaction. A catalyst system comprising a 1,3-diamine derivative and an acid co-catalyst has been shown to afford the corresponding Mannich products with high enantioselectivities under mild reaction conditions. nii.ac.jpnih.gov

A notable feature of these catalyst systems is their ability to control the regioselectivity of the reaction. In the case of unsymmetrical ketones, the bond formation predominantly occurs at the less-substituted α-position of the ketone. nii.ac.jp This selectivity is attributed to the steric environment created by the catalyst, which favors the formation of the less hindered enamine.

The following table presents the results for the enantioselective Mannich reaction of various ketones with an imine, catalyzed by a chiral 1,3-diamine derivative.

| Ketone | Product | Yield (%) | ee (%) |

| Cyclohexanone | 9a | 95 | 98 |

| Acetone | 9b | 88 | 92 |

| 2-Butanone | 11a | 92 | 96 |

| 3-Pentanone | 11b | 90 | 95 |

Data represents findings from studies on analogous 1,3-diamine organocatalysts. nii.ac.jp

The development of such pluripotent catalysts that are effective in both metal-catalyzed and organocatalytic transformations highlights the remarkable potential of the 1,3-diamine scaffold in asymmetric synthesis. chemrxiv.org

Substrate Scope and Limitations in this compound Organocatalysis

Currently, there is no available research data to populate a detailed analysis of the substrate scope and limitations for this compound in organocatalytic applications.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment of N1,N1-Dimethyl-3-phenylpropane-1,3-diamine

Chromatography is the cornerstone for the separation and purification of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are instrumental in achieving high-resolution separation and accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purity verification of this compound. bldpharm.com Method development typically involves a reverse-phase (RP) approach, which separates compounds based on their hydrophobicity. sielc.comsielc.com

The optimization of an HPLC method requires careful selection of the stationary phase (column) and the mobile phase. A common choice for the stationary phase is a C18 column, which provides excellent retention and separation for a wide range of organic molecules. The mobile phase in reverse-phase HPLC for compounds like this diamine often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component. sielc.comsielc.com An acid modifier is frequently added to the mobile phase to improve peak shape and control the ionization state of the amine functional groups. Phosphoric acid is a common choice, though for applications where the eluent is introduced into a mass spectrometer (LC-MS), a volatile modifier like formic acid is used instead. sielc.comsielc.com

Key parameters that are optimized during method development include the gradient elution profile, flow rate, column temperature, and detector wavelength. The goal is to achieve a balance between resolution, analysis time, and sensitivity.

Table 1: Typical HPLC Method Parameters for Analysis of Related Diamine Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water | Elutes the analyte from the column. sielc.comsielc.com |

| Modifier | Phosphoric Acid or Formic Acid | Improves peak shape and controls ionization. sielc.comsielc.com |

| Detection | UV Spectrophotometry | Quantifies the analyte based on UV absorbance. pan.olsztyn.pl |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Affects retention time and peak shape. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC. sielc.comsielc.com This technology operates at higher pressures, leading to dramatically increased resolution, sensitivity, and speed of analysis. For this compound, UPLC offers a much faster method for purity checks and quantitative analysis without sacrificing separation efficiency. bldpharm.commdpi.com The fundamental principles of separation in UPLC are the same as in HPLC, often using similar reverse-phase chemistries, but the performance is substantially enhanced. sielc.comsielc.com

Table 2: Comparison of HPLC and UPLC for Diamine Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm sielc.comsielc.com |

| Operating Pressure | Lower (e.g., 1000-6000 psi) | Higher (e.g., 6000-15000 psi) |

| Analysis Time | Longer | Shorter (faster applications). sielc.comsielc.com |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Analytical HPLC methods developed for this compound can be scaled up for preparative purposes. sielc.comsielc.com Preparative chromatography is employed to isolate and purify larger quantities of the compound from synthesis reaction mixtures or to separate it from impurities. The process involves using a larger-diameter column packed with the same stationary phase as the analytical method. The flow rate and sample injection volume are increased proportionally to the column size. The goal shifts from simply detecting the compound to collecting the purified fraction as it elutes from the column. This technique is essential for obtaining high-purity material required for further research, characterization, and other applications. sielc.comsielc.com

High-Resolution Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. bldpharm.com It provides precise information about the carbon-hydrogen framework of the molecule.

¹H NMR: A proton NMR spectrum would show distinct signals corresponding to each unique proton environment in the molecule. The phenyl group would produce signals in the aromatic region (typically δ 7.2-7.4 ppm). Other expected signals include a methine (CH) proton adjacent to the phenyl group and a primary amine, methylene (B1212753) (CH₂) protons of the propane (B168953) backbone, and a singlet for the two equivalent methyl (CH₃) groups of the dimethylamino moiety. ulb.ac.bechemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. nih.gov The phenyl group carbons would appear in the downfield region (δ 125-140 ppm). ulb.ac.be The spectrum would also show signals for the methine carbon, the two methylene carbons of the propane chain, and the methyl carbons of the dimethylamino group. ulb.ac.benih.gov

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the assignments made in 1D spectra. COSY identifies proton-proton couplings within the propane chain, while HSQC correlates each proton signal with its directly attached carbon atom, providing unambiguous structural confirmation. mdpi.com

Table 3: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (C₆H₅) | ~ 7.2 - 7.4 (multiplet) | ~ 125 - 140 |

| Benzylic CH | ~ 4.0 - 4.2 (triplet) | ~ 55 - 65 |

| Methylene CH₂ (adjacent to CH) | ~ 1.8 - 2.0 (multiplet) | ~ 35 - 45 |

| Methylene CH₂ (adjacent to N(CH₃)₂) | ~ 2.2 - 2.4 (triplet) | ~ 50 - 60 |

| Dimethylamino CH₃ | ~ 2.2 (singlet) | ~ 45 |

| Primary Amine NH₂ | Variable, broad singlet | Not Applicable |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. bldpharm.comnih.gov The molecular formula is C₁₁H₁₈N₂, corresponding to a molecular weight of approximately 178.27 g/mol . chemscene.com

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. nih.gov This is a powerful technique for analyzing complex mixtures and confirming the presence and molecular weight of the target compound in a sample.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like diamines. It typically generates a protonated molecular ion [M+H]⁺ in positive ion mode. For this compound, this would result in an ion with an m/z (mass-to-charge ratio) of approximately 179.27. nih.govnih.gov

Collision-Induced Dissociation (CID) MS: Tandem mass spectrometry (MS/MS) using CID involves isolating the [M+H]⁺ ion and subjecting it to collisions with an inert gas. This induces fragmentation at the weakest bonds, providing a characteristic fragmentation pattern that acts as a structural fingerprint. Key fragment ions for this compound would likely arise from the cleavage of the C-C bonds in the propane chain and the loss of the dimethylamino group.

Table 4: Mass Spectrometric Data for this compound

| Parameter | Description | Expected Value (m/z) |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂ | N/A |

| Molecular Weight | 178.27 g/mol | N/A chemscene.com |

| [M+H]⁺ Ion (ESI) | Protonated molecule | ~179.3 |

| Major Fragment Ion 1 | Loss of NH₃ | ~162.3 |

| Major Fragment Ion 2 | Cleavage yielding [C₈H₁₀N]⁺ (benzylamine fragment) | ~120.1 |

| Major Fragment Ion 3 | Cleavage yielding [C₅H₁₃N₂]⁺ (dimethylaminopropylamine fragment) | ~101.1 |

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Detailed experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy for this compound are not available in the reviewed scientific literature. Therefore, a specific analysis of its vibrational modes and molecular interactions based on empirical spectra cannot be presented.

Theoretically, an FTIR and Raman analysis would reveal key functional group vibrations. For this compound, one would expect to observe:

N-H stretching vibrations from the primary amine group, typically in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic phenyl ring and the aliphatic propane chain, usually appearing between 2800-3100 cm⁻¹.

C=C stretching vibrations within the aromatic ring, expected around 1450-1600 cm⁻¹.

N-H bending vibrations , which would likely be observed in the 1550-1650 cm⁻¹ region.

C-N stretching vibrations for both the primary and tertiary amine groups.

A comprehensive study would involve correlating the experimental spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), to provide a complete vibrational assignment. Such an analysis would offer insights into the molecule's conformational properties and potential intermolecular interactions, such as hydrogen bonding. However, without experimental data, a detailed discussion remains speculative.

X-ray Crystallography for Solid-State Structural Determination

No published X-ray crystallography data for this compound could be located. The determination of the solid-state structure of this compound through single-crystal X-ray diffraction would provide precise information on its molecular geometry, including bond lengths, bond angles, and torsion angles.

A crystallographic study would definitively establish the three-dimensional arrangement of the atoms, the conformation of the propane chain, and the orientation of the phenyl and dimethylamino groups. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. This information is crucial for understanding the compound's physical properties and its interactions in a solid-state environment. In the absence of such a study, the precise solid-state structure of this compound remains undetermined.

Coordination Chemistry and Supramolecular Assembly of N1,n1 Dimethyl 3 Phenylpropane 1,3 Diamine

Formation and Characterization of Metal Complexes with N1,N1-Dimethyl-3-phenylpropane-1,3-diamine

The bifunctional nature of this compound, featuring both a primary and a tertiary amine, makes it an effective chelating agent in coordination chemistry. Its interactions with various metal centers lead to the formation of stable complexes with diverse structural and electronic properties.

Synthesis and Structural Analysis of Metal-Diamine Coordination Compounds

The synthesis of metal complexes involving this compound and related diamine ligands is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. For instance, complexes of nickel(II) have been synthesized by adding the diamine ligand to a methanolic solution of nickel dichloride hexahydrate. nih.gov Similarly, copper(II) complexes can be prepared by reacting the ligand with copper perchlorate (B79767) hexahydrate in methanol. samipubco.com The resulting solid complexes are often isolated by filtration and can be recrystallized to obtain single crystals suitable for X-ray diffraction analysis.

Table 1: Illustrative Crystallographic Data for a Representative Metal-Diamine Complex Data below is for an analogous trans-diaquabis(1-phenylpropane-1,2-diamine-κ²N,N′)nickel(II) dichloride dihydrate complex to demonstrate typical structural parameters. nih.gov

| Parameter | Value |

| Chemical Formula | [Ni(C₉H₁₄N₂)₂(H₂O)₂]Cl₂·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234(3) |

| b (Å) | 10.112(2) |

| c (Å) | 12.345(4) |

| β (°) | 114.56(2) |

| Volume (ų) | 1274.1(6) |

| Z | 2 |

| Coordination Geometry | Distorted trans-Octahedral |

Investigation of Coordination Modes and Geometric Preferences

This compound functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two amine groups to form a stable six-membered chelate ring. researchgate.net The resulting coordination geometry around the metal ion is influenced by several factors, including the metal's ionic radius, its oxidation state, and the nature of other co-ligands. nih.govresearchgate.net

In many transition metal complexes, such as those with nickel(II), a distorted octahedral geometry is common. nih.gov This arrangement often involves two diamine ligands occupying the equatorial plane, with two other ligands (e.g., water molecules or anions) in the axial positions. nih.gov For other metals like palladium(II), a square planar geometry can be favored. researchgate.net The flexibility of the propane (B168953) backbone allows the chelate ring to adopt conformations, such as a symmetric boat, which minimizes steric strain. researchgate.net Studies on related multidentate amine ligands have demonstrated a wide range of possible coordination modes, from tetrahedral to trigonal bipyramidal, underscoring the versatility of these ligands in stabilizing different metal centers. nih.govresearchgate.net

Table 2: Common Geometries in Metal-Diamine Complexes

| Metal Ion Example | Coordination Number | Typical Geometry |

| Nickel(II) | 6 | Distorted Octahedral nih.gov |

| Copper(II) | 4 or 5 | Square Planar / Pyramidal researchgate.net |

| Palladium(II) | 4 | Square Planar researchgate.net |

| Cobalt(III) | 6 | Octahedral researchgate.net |

| Zinc(II) | 4 or 6 | Tetrahedral / Octahedral nih.gov |

Applications of this compound Metal Complexes in Diverse Fields

Metal complexes derived from this compound and structurally similar ligands have shown potential in several scientific and technological areas.

Homogeneous Catalysis: Palladium(II) complexes containing related diamine ligands have been successfully employed as catalysts in carbon-carbon bond-forming reactions. For example, a complex of 2,2-dimethylpropane-1,3-diamine was shown to be an effective catalyst for the Mizoroki-Heck reaction, achieving significant conversion of 4-bromoacetophenone. researchgate.net The stability and solubility of these complexes make them suitable for homogeneous catalytic systems. researchgate.net

Medicinal Chemistry: The core structure of this diamine is of interest in drug discovery. A derivative, N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, has been identified as a promising lead compound for the treatment of Human African Trypanosomiasis. nih.gov This highlights the potential for metal complexes of these ligands to be explored for their biological activities, analogous to other metal-based therapeutic agents. nih.gov

Materials Science: Metal-diamine complexes are considered important components in the development of new materials. nih.gov Their defined structures and potential for forming extended networks through intermolecular interactions make them attractive building blocks for functional materials.

Supramolecular Interactions and Self-Assembly of this compound Systems

Beyond individual coordination complexes, this compound is a valuable component in supramolecular chemistry, where non-covalent interactions are harnessed to build larger, organized architectures.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Assembly

In addition to hydrogen bonds, other non-covalent forces such as π-π stacking interactions between the phenyl rings can contribute to the assembly process, particularly in the design of optoelectronic materials. mdpi.com The interplay of these relatively weak forces dictates the formation of highly ordered and stable supramolecular structures. nih.gov

Design and Characterization of Supramolecular Architectures

The principles of molecular recognition and self-assembly allow for the rational design of complex supramolecular structures using building blocks like this compound. By linking such molecules, it is possible to create ditopic or polytopic tectons programmed to self-assemble into specific, discrete nanoscale architectures such as dimers, tetramers, or larger cage-like structures. nih.govnih.gov The formation of these assemblies is often highly dependent on factors like solvent polarity and the geometric compatibility of the interacting components. nih.gov

The characterization of these large assemblies often requires specialized techniques. While X-ray crystallography can provide definitive structural evidence for solid-state assemblies, solution-state structures are often investigated using advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY), which can confirm that different components are diffusing together as a single, larger entity. anu.edu.au The combination of thoughtful molecular design and detailed characterization enables the construction of highly stable and functional supramolecular systems stabilized by a multitude of hydrogen bonds. nih.govanu.edu.au

Biocatalytic Approaches to Inducing Supramolecular Order

The field of supramolecular chemistry has increasingly turned to biocatalysis to direct the self-assembly of molecules into ordered, functional structures. Enzymes offer a high degree of specificity and operate under mild conditions, making them ideal tools for controlling the kinetics and thermodynamics of self-assembly processes. While direct research on the use of this compound in biocatalytically driven supramolecular assembly is not extensively documented in publicly available literature, we can explore the conceptual framework for how this might be achieved based on the principles of biocatalysis and the structural features of the diamine.

Biocatalytic self-assembly often relies on an enzymatic reaction to convert a soluble precursor molecule into an insoluble one that then self-assembles. nih.govresearchgate.net This enzymatic control allows for the formation of complex, well-defined structures that would be difficult to achieve through purely synthetic means. The enzymes essentially act as catalysts for the creation of the building blocks of the supramolecular structure, at a specific time and place, leading to a high degree of control over the final assembly. researchgate.netasm.org

For a molecule like this compound, several hypothetical biocatalytic strategies could be envisioned to induce supramolecular order. These strategies would typically involve enzymatic modification of the diamine or a precursor to trigger self-assembly.

Conceptual Biocatalytic Strategies:

Enzymatic Amide Bond Formation: One of the most common biocatalytic reactions is the formation of amide bonds, often catalyzed by enzymes such as lipases or proteases. researchgate.netmdpi.com A potential strategy could involve the reaction of the primary amine group of this compound with a carboxylic acid-containing molecule. This reaction, catalyzed by an appropriate enzyme, would form an amide linkage, creating a new, larger molecule with altered self-assembly properties. The resulting amphiphile could then assemble into a variety of supramolecular structures, such as micelles, vesicles, or fibers, depending on the nature of the carboxylic acid used.

Phosphorylation/Dephosphorylation: Kinases and phosphatases are enzymes that respectively add and remove phosphate (B84403) groups from molecules. The introduction of a charged phosphate group can dramatically alter the solubility and intermolecular interactions of a molecule. A precursor to this compound could be designed with a hydroxyl group that can be phosphorylated by a kinase. The resulting phosphorylated molecule may be soluble, but its dephosphorylation by a phosphatase could trigger its precipitation and self-assembly into an ordered supramolecular structure.

Redox-Mediated Assembly: Oxidoreductase enzymes could be used to alter the structure of the phenyl ring or side chain of the diamine. For example, an enzymatic oxidation could introduce a functional group that promotes self-assembly through hydrogen bonding or π-π stacking interactions. Conversely, an enzymatic reduction could remove a group that inhibits assembly.

While these approaches are speculative for this compound itself, they are based on established principles of biocatalytic self-assembly that have been successfully applied to other molecular systems. chemscene.comnih.govfrontiersin.org The development of such a system would require the identification or engineering of an enzyme with the desired activity and specificity for the diamine or a suitable precursor.

Conclusion and Future Research Directions

Summary of Key Research Findings and Current Understanding of N1,N1-Dimethyl-3-phenylpropane-1,3-diamine

Direct research focusing exclusively on this compound is not extensively documented in publicly available scientific literature. However, significant insights can be drawn from studies on its structural analogues. One of the most pertinent studies involves a closely related compound, N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, which has been identified as a promising lead for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness. bldpharm.com

This research stemmed from the investigation of the natural product convolutamine I, which exhibits anti-trypanosomal activity. bldpharm.com However, convolutamine I possesses a high molecular weight, limiting its drug-like properties. bldpharm.com This led to the synthesis of a series of analogues, including the aforementioned trifluoromethyl derivative, in an effort to develop compounds with improved physicochemical properties while retaining or enhancing biological activity. bldpharm.com A key strategy in this research was to replace the bulky and heavy bromine atoms of the natural product with other functional groups. bldpharm.com